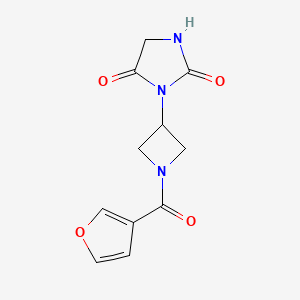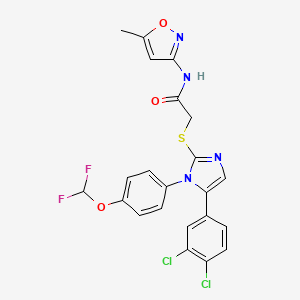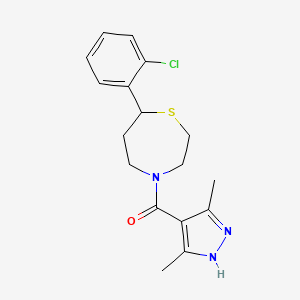
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H21ClF3N7O and its molecular weight is 479.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
- The reaction of compounds similar to the specified chemical with thionyl chloride has been explored, revealing the formation of various chloro and carboxamide derivatives, indicating potential for diverse synthetic applications in heterocyclic chemistry (Khutova et al., 2013).
Synthesis of Novel Derivatives
- Research has shown the synthesis of novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of similar compounds in creating new chemical entities with potential biological activities (Rahmouni et al., 2014).
Potential in Drug Development
- A study identified a structurally related compound as a potent and orally available glycine transporter 1 inhibitor, suggesting that similar chemical entities could be valuable in drug discovery, particularly in targeting specific transporters or receptors (Yamamoto et al., 2016).
Anticancer and Anti-Inflammatory Properties
- Synthesis and evaluation of pyrazolopyrimidines derivatives have indicated potential anticancer and anti-5-lipoxygenase activities, which implies that similar chemical structures could be explored for their therapeutic benefits in oncology and inflammation (Rahmouni et al., 2016).
Heterocyclic Compound Synthesis
- A study focused on synthesizing novel heterocyclic compounds incorporating elements similar to the specified chemical, demonstrating the compound's utility in the synthesis of diverse heterocyclic structures (Ho & Suen, 2013).
Diagnostic and Imaging Applications
- The synthesis of a compound similar to the requested chemical for potential PET imaging of IRAK4 enzyme in neuroinflammation suggests that related compounds could be valuable in diagnostic imaging and studying neuroinflammatory processes (Wang et al., 2018).
Synthesis and Structure Characterization
- Research on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including piperazine moiety, demonstrates the importance of such compounds in structural chemistry and molecular design (Lv et al., 2013).
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N7O/c1-13-9-14(2)32(29-13)19-11-18(26-12-27-19)30-5-7-31(8-6-30)20(33)28-15-3-4-17(22)16(10-15)21(23,24)25/h3-4,9-12H,5-8H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNHKMQNXFXYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2795773.png)



![N1-(p-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2795778.png)

![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)

![3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2795786.png)

amine](/img/structure/B2795793.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2795794.png)
![(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B2795795.png)
